N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide
Description
N-Methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring linked to a 4-methylthiazole moiety. This compound is of interest due to its structural resemblance to bioactive molecules targeting enzymes or receptors, particularly in antimicrobial and antitumor research.
Properties
IUPAC Name |
N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9-8-19-12(14-9)7-18-11-5-3-10(4-6-11)13(16)15-17-2/h3-6,8H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAWDSNLTJSEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Thiazole Ring to the Benzamide Core: The thiazole ring is then attached to the benzamide core via a nucleophilic substitution reaction, where the thiazole ring acts as a nucleophile attacking the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Table 1: Structural Features of N-Methoxy-4-[(4-Methyl-1,3-Thiazol-2-yl)Methoxy]Benzamide and Analogues
Key Observations :
- The target compound’s thiazole ring with a methyl group (4-position) contrasts with analogues bearing nitro (e.g., ) or phenyl (e.g., ) substituents, which may alter electronic properties and steric bulk.
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
*Estimated values based on structural similarity.
Key Observations :
- The phenoxy group in enhances lipophilicity (logP ≈ 4.5), favoring hydrophobic interactions but possibly limiting aqueous solubility.
Biological Activity
N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and applications in various fields.
The molecular formula for this compound is with a molecular weight of approximately 270.32 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzoyl chloride with 4-methylthiazole derivatives in the presence of suitable bases. The process may include steps such as:
- Formation of the Benzamide: Reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.
- Thiazole Substitution: Introducing the thiazole moiety through nucleophilic substitution.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
N-methoxy derivatives have been evaluated for their anticancer activity. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines by activating specific pathways associated with cell death . The thiazole moiety is believed to enhance this activity by interacting with cellular targets involved in cancer progression.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Research suggests that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models . This property makes it a candidate for further development in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound has been noted for its inhibitory effects on enzymes such as urease, which are vital for the survival of certain pathogens .
- Receptor Modulation: It may modulate receptors involved in pain and inflammation pathways, thereby exerting analgesic effects .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in different biological contexts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
